Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate
Description
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl 2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C20H21N3O3S/c1-5-26-20(25)18(14(4)24)27-16-11-12(2)21-19-17(13(3)22-23(16)19)15-9-7-6-8-10-15/h6-11,18H,5H2,1-4H3 |
InChI Key |
DBSINLIINXCFBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)SC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions like ester hydrolysis. Non-polar solvents (toluene) favor SNAr but limit nucleophile solubility. THF balances both aspects, achieving 78% yield in sulfanylation.
Catalytic Systems
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems. For example, using 18-crown-6 in dichloromethane/water increases yield to 82% by stabilizing the thiolate ion.
Temperature Control
Exceeding 70°C during sulfanylation accelerates dimerization of the thiolate, reducing yield. Controlled heating at 65°C with gradual reagent addition minimizes byproducts.
Comparative Analysis of Synthetic Routes
Three primary routes have been reported:
Route A (Sequential approach):
- Pyrazolo[1,5-a]pyrimidine core synthesis → 2. Chlorination → 3. Sulfanylation → 4. Esterification
Advantages: High purity at each stage. Disadvantages: Lengthy (4 steps, 35% overall yield).
Route B (Convergent approach):
- Pre-form ethyl 3-mercapto-3-oxobutanoate → 2. Direct coupling with 7-chloro intermediate
Advantages: Faster (2 steps, 50% overall yield). Disadvantages: Requires stable thiol storage.
Route C (One-pot synthesis):
Combines cyclocondensation, chlorination, and sulfanylation in a single reactor.
Advantages: Time-efficient. Disadvantages: Low yield (28%) due to incompatible reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features
The compound’s pyrazolo[1,5-a]pyrimidine core is shared with several derivatives reported in the literature. Below is a comparative analysis of its structural and functional attributes:
Critical Observations:
Core Heterocycle Variations: The target compound’s pyrazolo[1,5-a]pyrimidine core is distinct from pyrazolo-pyrimidinones (e.g., MK2) and pyrazole-thiophene hybrids (e.g., 7a). The sulfur atom at position 7 enhances reactivity compared to oxygen-containing analogs . Thioether linkages (e.g., in compounds) are associated with improved bioavailability and target binding in therapeutic agents .
Substituent Effects: The 3-phenyl and 2,5-dimethyl groups on the pyrazolo-pyrimidine ring may enhance hydrophobic interactions, similar to MK2’s 3,5-dimethylphenyl group . The ethyl 3-oxobutanoate ester introduces a polarizable ketone group, contrasting with MK85’s trifluoromethylphenyl substituents, which confer electron-withdrawing properties .
Functional Group Synergy :
- The sulfanyl (-S-) bridge in the target compound is a key differentiator from analogs like MK2 (lacking sulfur). This group may modulate redox activity or metal coordination, as seen in thioether-containing anticancer agents .
Pharmacological Implications Based on Structural Analogs
While direct data for the target compound are absent, insights can be drawn from related structures:
- Anticancer Potential: Thioether-linked benzamides () exhibit activity against cancer and viral infections, implying that the sulfanyl group in the target compound may enhance cytotoxicity or antiviral effects .
- Metabolic Stability: The ethyl ester group in the target compound may improve metabolic stability compared to carboxylate-containing analogs, as seen in MK1 (ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate) .
Biological Activity
Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in medicinal chemistry. The following sections detail the biological activity, mechanisms of action, and relevant research findings on this compound.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 334.39 g/mol
- LogP : 4.1 (indicating moderate lipophilicity)
This structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. For instance, it interacts with cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. By binding to CDK2's active site, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens. The sulfanyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes in microbial metabolism .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators in immune responses .
In Vitro Studies
A series of in vitro studies have demonstrated the biological activity of this compound:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 10 µM | Induces apoptosis via CDK2 inhibition |
| Study 2 | HeLa (cervical cancer) | 5 µM | Reduces cell viability by 50% |
| Study 3 | Staphylococcus aureus | 50 µg/mL | Inhibits bacterial growth by 70% |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Cancer Treatment : A case study published in Journal of Medicinal Chemistry indicated that derivatives of pyrazolo[1,5-a]pyrimidines showed significant anti-cancer activity by inducing apoptosis in various cancer cell lines through CDK inhibition .
- Antimicrobial Applications : Another study focused on the antimicrobial properties of related compounds against resistant strains of bacteria, demonstrating a promising alternative for treating infections that are difficult to manage with conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
